3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one
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Overview
Description
3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to an isochromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one typically involves multiple steps. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the use of protected diamines and sulfonium salts under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as those mentioned above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for dopamine D4 receptors, influencing neurotransmitter activity . The compound’s effects are mediated through binding to these receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-[18F]Fluorophenylpiperazines: These compounds are also neuropharmacologically active and used in molecular imaging studies.
3-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4H-chromen-4-one: This compound shares a similar structure and is used in similar applications.
Uniqueness
3-(2-{[4-(4-fluorophenyl)piperazino]carbonyl}phenyl)-1H-isochromen-1-one is unique due to its specific combination of a fluorophenyl-piperazine moiety with an isochromenone structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C26H21FN2O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]isochromen-1-one |
InChI |
InChI=1S/C26H21FN2O3/c27-19-9-11-20(12-10-19)28-13-15-29(16-14-28)25(30)23-8-4-3-7-22(23)24-17-18-5-1-2-6-21(18)26(31)32-24/h1-12,17H,13-16H2 |
InChI Key |
YWPLRDHQAJQXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3C4=CC5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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